Tert-butyl 2-[(2-hydroxypropyl)amino]acetate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 2-[(2-hydroxypropyl)amino]acetate can be achieved through several routes. One common method involves the reaction of tert-butyl bromoacetate with 2-amino-1-propanol under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Scientific Research Applications
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-hydroxypropyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate can be compared with other similar compounds, such as:
Tert-butyl 2-[(2-hydroxyethyl)amino]acetate: This compound has a similar structure but with an ethyl group instead of a propyl group.
Tert-butyl 2-[(cyclopropylmethyl)amino]acetate: This compound has a cyclopropylmethyl group instead of a hydroxypropyl group.
Tert-butyl 2-[(diphenylmethylene)amino]acetate: This compound has a diphenylmethylene group instead of a hydroxypropyl group .
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl 2-(2-hydroxypropylamino)acetate |
InChI |
InChI=1S/C9H19NO3/c1-7(11)5-10-6-8(12)13-9(2,3)4/h7,10-11H,5-6H2,1-4H3 |
InChI Key |
WEVDGKVAIPIWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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